
2-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the cyclopropyl and methyl groups further enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.
准备方法
The synthesis of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired azepane ring.
Industrial production methods may involve continuous-flow synthesis, which offers advantages such as higher yields, better control over reaction conditions, and improved safety. This method allows for the efficient and sustainable production of the compound on a larger scale.
化学反应分析
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide or halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.
科学研究应用
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
In biology and medicine, the compound is studied for its potential pharmacological properties. Triazole-containing compounds are known for their antimicrobial, antifungal, and anticancer activities. Researchers are investigating the compound’s ability to interact with biological targets and its potential as a therapeutic agent.
In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique chemical structure allows for the creation of materials with specific properties, such as enhanced durability or conductivity.
作用机制
The mechanism of action of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
相似化合物的比较
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane can be compared with other similar compounds, such as 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid and 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole. These compounds share the triazole ring structure but differ in their substituents and overall chemical properties.
The uniqueness of this compound lies in its combination of the azepane ring and the triazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H20N4 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)azepane |
InChI |
InChI=1S/C12H20N4/c1-16-12(10-5-3-2-4-8-13-10)14-11(15-16)9-6-7-9/h9-10,13H,2-8H2,1H3 |
InChI 键 |
UHRVWONIFVCOOR-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC(=N1)C2CC2)C3CCCCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


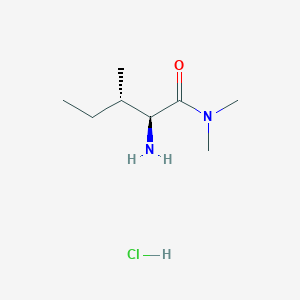
![2-[({[1,1'-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride](/img/structure/B13484299.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(3-pyridylmethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484306.png)
![5-Fluorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13484309.png)
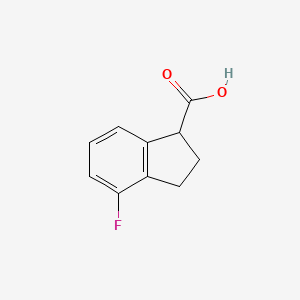
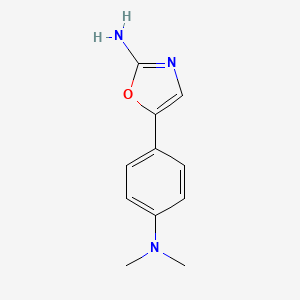
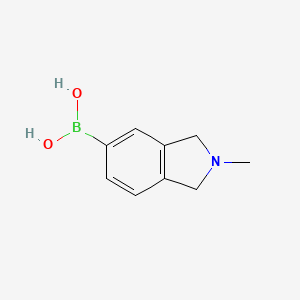
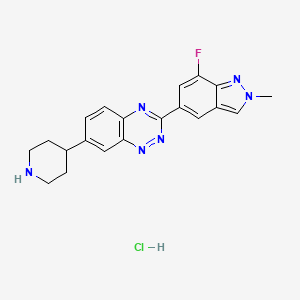
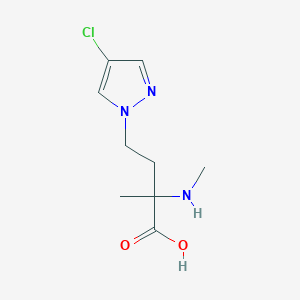

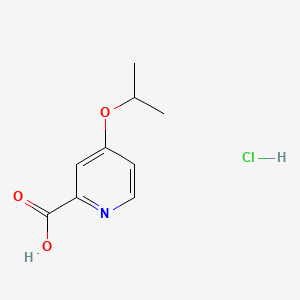
![5-[2-Aminoethyl(ethyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13484359.png)
![1-[(4-Aminopentyl)oxy]-2-methoxyethane](/img/structure/B13484370.png)

